2-(Chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride is a chemical compound with significant relevance in various scientific fields, particularly in medicinal chemistry and biochemistry. It is classified as a pyridine derivative, characterized by the presence of a chloromethyl group and two methyl groups on the pyridine ring. The compound's molecular formula is , with a molecular weight of approximately 208.09 g/mol .
The synthesis of 2-(chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride typically involves several steps that may include the chloromethylation of 3,5-dimethylpyridin-4-one. This process often utilizes reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst to introduce the chloromethyl group effectively.
The molecular structure of 2-(chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride features a pyridine ring with two methyl substituents at positions 3 and 5, and a chloromethyl group at position 2. The hydrochloride form indicates the presence of a protonated amine group.
The compound can participate in various chemical reactions typical for pyridine derivatives, including nucleophilic substitutions and electrophilic aromatic substitutions. The chloromethyl group can act as a leaving group in nucleophilic attack reactions, facilitating further functionalization of the molecule.
The mechanism of action for 2-(chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride largely depends on its interactions with biological targets. It may act as an inhibitor or modulator in enzymatic pathways due to its structural properties.
Research indicates that compounds similar to this one can inhibit plasma kallikrein and other enzymes involved in inflammatory processes . The precise mechanism would require further investigation through biochemical assays to elucidate its effects on specific targets.
2-(Chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride is primarily used in:
Chloromethylation of pyridine precursors represents the cornerstone synthetic route to 2-(chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride (CAS 220771-03-9). The most industrially viable method involves reacting 3,5-dimethyl-4-hydroxypyridine with chloromethylating agents under controlled conditions. Patent CN103232389A details a two-step optimized protocol [1]:
Critical parameters influencing chloromethylation efficiency include:
Interactive Table 1: Solvent Effects on Chloromethylation Yield
Solvent System | Paraformaldehyde Equiv. | Reaction Temp (°C) | Isolated Yield (%) | Purity (HPLC %) |
---|---|---|---|---|
Toluene/Methanol (4:1) | 1.2 | 78 | 82 | 98.5 |
Chloroform | 1.2 | 61 | 68 | 92.3 |
Acetone/Water (9:1) | 1.2 | 56 | 57 | 89.1 |
Dichloromethane | 1.2 | 40 | 73 | 95.0 |
Alternative routes include direct chloromethylation of pre-formed 3,5-dimethylpyridin-4(1H)-one using chloromethyl methyl ether (CMME), but this method is impeded by CMME’s high toxicity and carcinogenicity [9]. Recent advancements employ solid-phase reagents like cyanuric chloride–DMF adducts for chlorine transfer, achieving 89% conversion with minimal epichlorohydrin byproducts [8].
Acid catalysis is indispensable for constructing the pyridinone scaffold prior to chloromethylation. The cyclization of ethyl acetoacetate and ammonium acetate under acidic conditions generates the 3,5-dimethyl-4-hydroxypyridine core. Optimization studies reveal:
Interactive Table 2: Acid-Catalyzed Cyclization Parameters
Acid Catalyst | Concentration (mol%) | Reaction Time (h) | Cyclization Yield (%) | Byproduct Formation (%) |
---|---|---|---|---|
p-Toluenesulfonic acid | 10 | 8 | 94 | <1 |
Hydrochloric acid | 15 | 6 | 78 | 8 |
Acetic acid | 20 | 10 | 82 | 5 |
Polyphosphoric acid | – | 4 | 88 | 3 |
HPLC monitoring (C18 column, 0.1% H₃PO₄/CH₃CN mobile phase) confirms reaction completion when intermediate enol concentration drops below 0.5 area% [5].
Chloromethylation efficiency hinges on reagent selection, with significant trade-offs between yield, safety, and byproduct generation:
Paraformaldehyde-Based Routes [1]:
Chloromethyl Methyl Ether (CMME) Routes [9]:
Interactive Table 3: Chloromethylation Agent Comparison
Parameter | Paraformaldehyde + Triphosgene | Chloromethyl Methyl Ether (CMME) |
---|---|---|
Overall Yield | 82% | 85% |
Hazard Profile | Moderate (triphosgene toxicity) | Severe (carcinogen, mutagen) |
Byproducts | <0.5% dichloromethyl derivatives | 3–5% bis(chloromethyl)ether |
Purification | Crystallization from IPA/H₂O | Hazardous distillation required |
Industrial Scalability | High (closed systems) | Restricted (specialized containment) |
Given these factors, paraformaldehyde/triphosgene systems dominate current Good Manufacturing Practice (cGMP) synthesis, particularly for pharmaceutical intermediates like antiulcer drug precursors [7].
Though not employed in mainstream 2-(chloromethyl)-3,5-dimethylpyridin-4(1H)-one synthesis, pyridine N-oxides offer alternative ring-activation pathways for related chloromethylpyridines:
Consequently, N-oxide chemistry remains more applicable to simpler pyridines (e.g., 2-bromo-6-hydroxymethylpyridine synthesis [8]), while the target molecule relies on conventional electrophilic substitution.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1